6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Overview
Description
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C13H9N3S2 It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core structure, which is substituted with a benzylsulfanyl group at the 6-position and a cyano group at the 5-position
Mechanism of Action
Target of Action
The primary target of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is Mycobacterium tuberculosis (Mtb) . This compound has shown significant activity against Mtb, suggesting a selective inhibition of Mtb .
Mode of Action
Molecular docking and dynamics studies suggest that the compound interacts with thePantothenate synthetase of Mtb . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its inhibition .
Biochemical Pathways
Given its target, it is likely that the compound interferes with thebiosynthesis of pantothenate , a key process in the survival and proliferation of Mtb .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it has suitable properties for further biological evaluation .
Result of Action
The compound has shown significant antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound has a potent inhibitory effect on Mtb.
Preparation Methods
The synthesis of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminothiazole with benzyl bromide to form 2-(benzylthio)thiazole. This intermediate is then reacted with a suitable nitrile source, such as malononitrile, under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile can be compared with other similar compounds, such as:
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has an aldehyde group instead of a cyano group, which can lead to different reactivity and applications.
2-(Benzylsulfanyl)thiazole: Lacks the imidazo[2,1-b][1,3] core, resulting in different chemical and biological properties.
Imidazo[2,1-b][1,3]thiazole derivatives: Various derivatives with different substituents at the 6-position can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSHODVVRCYYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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